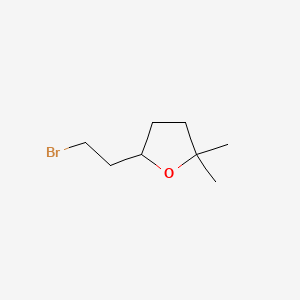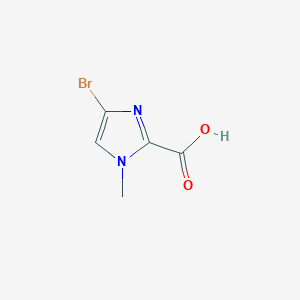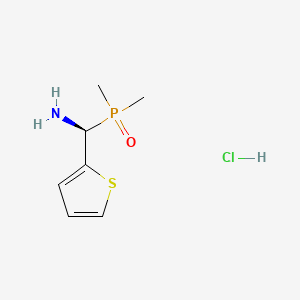![molecular formula C8H12ClF2NO2 B13458850 8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13458850.png)
8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Difluoro-3-azabicyclo[321]octane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H12ClF2N It is a bicyclic compound that contains both fluorine and nitrogen atoms, making it a unique structure in the field of organic chemistry
Méthodes De Préparation
The synthesis of 8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through a desymmetrization process starting from achiral tropinone derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including substitution reactions. Common reagents and conditions used in these reactions include nucleophiles and electrophiles under controlled temperature and pH conditions.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its interaction with biological targets such as receptors and enzymes. The unique structure of 8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride makes it a valuable tool for drug discovery and development .
Mécanisme D'action
The mechanism of action of 8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure provides rigidity, which can enhance its binding affinity and specificity for these targets. The fluorine atoms may also play a role in modulating the compound’s electronic properties, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride include other azabicyclo[3.2.1]octane derivatives, such as 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane and 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane . These compounds share the bicyclic scaffold but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of fluorine atoms in this compound distinguishes it from these similar compounds, potentially offering unique advantages in terms of stability and reactivity.
Propriétés
Formule moléculaire |
C8H12ClF2NO2 |
|---|---|
Poids moléculaire |
227.63 g/mol |
Nom IUPAC |
8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11F2NO2.ClH/c9-8(10)5-1-2-7(8,6(12)13)4-11-3-5;/h5,11H,1-4H2,(H,12,13);1H |
Clé InChI |
JWNGUJQVNTZQEN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CNCC1C2(F)F)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Tert-butoxy)ethyl]piperidine](/img/structure/B13458767.png)

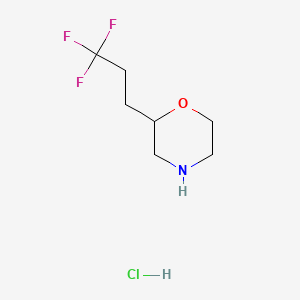

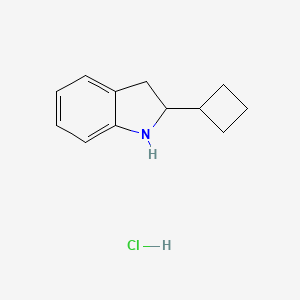
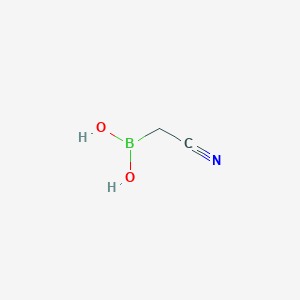

![5-Bromo-2,3-dihydrospiro[indene-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13458799.png)
![Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride](/img/structure/B13458804.png)

